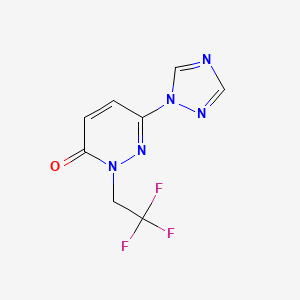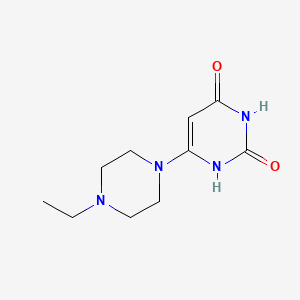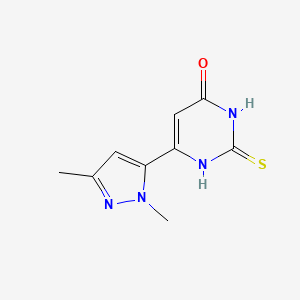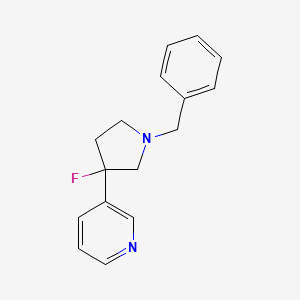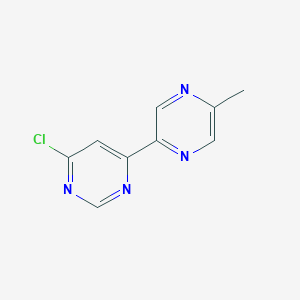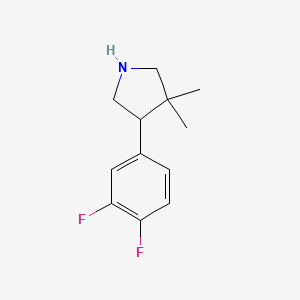
4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine
Descripción general
Descripción
3,4-Difluorophenyl isocyanate, also known as 1,2-difluoro-4-isocyanatobenzene, is an organic building block containing an isocyanate group . It may be used in the preparation of (±)- trans -4- [4-cyano-3- (trifluoromethyl)phenyl]- N - (3,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide .
Molecular Structure Analysis
The molecular formula for 3,4-Difluorophenyl isocyanate is C7H3F2NO . The average mass is 155.102 Da and the monoisotopic mass is 155.018265 Da .
Aplicaciones Científicas De Investigación
Synthesis and Material Applications
- Aggregation-Induced Emission : An Ir(III) complex containing a derivative of 4-(3,4-difluorophenyl)-3,3-dimethylpyrrolidine exhibited unique photophysical properties like dual-emission and mechanoluminescence, useful in data security protection (Song et al., 2016).
- Synthesis of Triarylpyridines : Triarylpyridines, synthesized through reactions involving derivatives of 4-(3,4-difluorophenyl)-3,3-dimethylpyrrolidine, possess various biological and pharmaceutical properties and are used in supramolecular chemistry (Maleki, 2015).
- Luminescent Materials : The synthesis of 4-(2-tetrathiafulvalenyl-ethenyl)pyridine, a related compound, led to the creation of luminescent and magnetic materials with potential applications in photoluminescence and electronics (Pointillart et al., 2009).
Electronic and Optical Applications
- Phlorin Macrocycle Research : Studies involving phlorin macrocycles, where 4-(3,4-difluorophenyl)-3,3-dimethylpyrrolidine may act as an ancillary group, showed interesting redox and photochemical properties. These findings are significant for developing materials with tailored optical and electronic properties (Pistner et al., 2013).
- Optical Nonlinearities in Dyes : Research on stilbazolium dyes, potentially incorporating 4-(3,4-difluorophenyl)-3,3-dimethylpyrrolidine, revealed important insights into the hyperpolarizabilities of these materials, useful in the development of nonlinear optical materials (Coe et al., 2002).
Pharmaceutical Research
- Crystal Structure Analysis in Drug Development : Crystal structure analysis of calcium channel antagonists, involving derivatives of 4-(3,4-difluorophenyl)-3,3-dimethylpyrrolidine, provided insights into the molecular basis of drug action, crucial for designing more effective pharmaceuticals (Fossheim et al., 1982).
Advanced Material Development
- Highly Phosphorescent Blue Light-Emitting Iridium Complexes : Synthesis of iridium complexes involving 4-(3,4-difluorophenyl)-3,3-dimethylpyrrolidine showed promising results in the development of blue light-emitting materials with high phosphorescence quantum yields, a significant advancement in display technologies (Di Censo et al., 2008).
Additional Applications
- Polyimide Development : The synthesis of new pyridine-containing polyimides, using derivatives of 4-(3,4-difluorophenyl)-3,3-dimethylpyrrolidine, led to materials with high thermal stability and unique optical properties, applicable in electronics and materials science (Wang et al., 2008).
- Supramolecular Assembly Research : Studies on 1,2,4,5-benzenetetracarboxylic acid assemblies with compounds like 4-(3,4-difluorophenyl)-3,3-dimethylpyrrolidine revealed insights into crystal engineering and supramolecular chemistry (Arora & Pedireddi, 2003).
Propiedades
IUPAC Name |
4-(3,4-difluorophenyl)-3,3-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N/c1-12(2)7-15-6-9(12)8-3-4-10(13)11(14)5-8/h3-5,9,15H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAQVZCTBKTBHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2=CC(=C(C=C2)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(tert-butyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1492077.png)
![(3-Benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methanamine](/img/structure/B1492078.png)
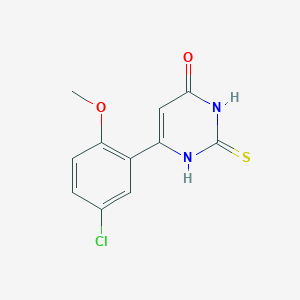
![3-hydroxytetrahydro-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione](/img/structure/B1492081.png)
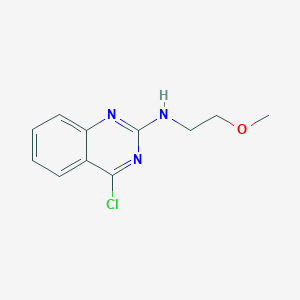
![5-Methyl-1-(trifluoromethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492084.png)
